Home > Products > Screening Compounds P2689 > Mutated EGFR-IN-1
Mutated EGFR-IN-1 - 1421372-66-8

Mutated EGFR-IN-1

Catalog Number: EVT-287196
CAS Number: 1421372-66-8
Molecular Formula: C25H31N7O
Molecular Weight: 445.56
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

EGFR Intron-1, located within the epidermal growth factor receptor (EGFR) gene, contains a polymorphic dinucleotide repeat sequence [(CA)n] that varies in length between individuals [, ]. This variability, particularly the number of CA repeats, has been linked to differential responses to anti-EGFR therapies in cancer research, specifically in colorectal and lung cancers [, , ].

While the exact function of EGFR Intron-1 is not fully elucidated, research suggests its potential role in regulating EGFR gene expression []. Variations in the (CA)n repeat length have been associated with altered EGFR mRNA stability and translation efficiency, thereby influencing EGFR protein levels [].

Osimertinib

  • Compound Description: Osimertinib is a third-generation, irreversible EGFR TKI that selectively targets both EGFR-TKI-sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation [, ]. It is widely used as a first-line or second-line treatment for EGFR-mutated non-small-cell lung cancer (NSCLC) [, , ].
  • Relevance: Osimertinib's relevance stems from its direct interaction with mutated EGFR. The compound's design allows it to overcome resistance mechanisms, such as the T790M mutation, that limit the effectiveness of earlier generations of EGFR TKIs [, ]. Therefore, research on osimertinib resistance mechanisms and the emergence of new mutations like C797S are directly linked to the understanding of "Mutated EGFR-IN-1" and its therapeutic implications [, ].

Gefitinib

  • Compound Description: Gefitinib is a first-generation EGFR TKI used in the treatment of EGFR-mutated NSCLC [, , ]. It demonstrates significant clinical responses in patients with EGFR-sensitizing mutations [, ].
  • Relevance: Gefitinib serves as a reference point for understanding the impact of EGFR mutations on TKI response. Clinical trials comparing osimertinib to gefitinib highlight the increased efficacy of third-generation TKIs in overcoming resistance mechanisms [, ]. Furthermore, studies exploring combination therapies involving gefitinib, like those with bevacizumab, provide insights into managing resistance and disease progression in the context of "Mutated EGFR-IN-1" [, ].

Erlotinib

  • Compound Description: Erlotinib is another first-generation EGFR TKI commonly used in treating EGFR-mutated NSCLC [, ].
  • Relevance: Similar to gefitinib, erlotinib provides a basis for comparison with newer-generation TKIs like osimertinib, helping to delineate the impact of specific EGFR mutations on treatment response [, ]. Studies investigating combination therapies using erlotinib, including those with bevacizumab [, ], offer insights into alternative therapeutic strategies for managing "Mutated EGFR-IN-1" and overcoming resistance.

Afatinib

  • Compound Description: Afatinib is a second-generation, irreversible EGFR TKI that demonstrates activity against EGFR-mutated NSCLC [, ].
  • Relevance: Afatinib's use in combination therapy, particularly with bevacizumab, highlights the exploration of different TKI generations and their effectiveness in conjunction with other agents to manage "Mutated EGFR-IN-1" and improve patient outcomes []. Clinical trials evaluating afatinib's efficacy in different treatment settings, including those with leptomeningeal carcinomatosis [], provide valuable information for understanding the clinical behavior of EGFR-mutated NSCLC.

Lazertinib

  • Compound Description: Lazertinib is a third-generation, brain-penetrant EGFR TKI that has demonstrated promising results in clinical trials for EGFR-mutated NSCLC [, ].
  • Relevance: Lazertinib's high potency and ability to penetrate the blood-brain barrier make it particularly relevant in the context of "Mutated EGFR-IN-1" [, ]. It represents the ongoing development of EGFR TKIs with improved efficacy and potentially enhanced abilities to target resistant EGFR mutations.

Amivantamab

  • Compound Description: Amivantamab is a bispecific antibody targeting both EGFR and MET, showcasing immune cell-directing activity [, ]. It exhibits efficacy in EGFR Exon20ins NSCLC, a mutation inherently resistant to many TKIs [].
  • Relevance: Amivantamab's unique mechanism of action, targeting both EGFR and MET, makes it relevant to "Mutated EGFR-IN-1" by addressing potential resistance mechanisms beyond EGFR mutations alone [, ]. Its efficacy in EGFR Exon20ins NSCLC further highlights its potential to address challenging EGFR mutations.

Bevacizumab

  • Compound Description: Bevacizumab is a monoclonal antibody that inhibits vascular endothelial growth factor A (VEGF-A), disrupting angiogenesis, a crucial process in tumor growth and spread [, , ].
  • Relevance: While not directly targeting mutated EGFR, bevacizumab's use in combination with EGFR TKIs, such as erlotinib [, ], afatinib [], and osimertinib [], demonstrates its relevance to "Mutated EGFR-IN-1". By inhibiting angiogenesis, bevacizumab potentially enhances the efficacy of EGFR TKIs and may contribute to controlling disease progression in EGFR-mutated NSCLC.

Pemetrexed

  • Compound Description: Pemetrexed is an antifolate chemotherapy drug frequently used in NSCLC treatment, including EGFR-mutated subtypes [, , , , ].
  • Relevance: Pemetrexed's role in combination therapy with EGFR TKIs, particularly osimertinib [], highlights its relevance to managing "Mutated EGFR-IN-1". Studies investigating the sequencing and combination strategies of pemetrexed with TKIs are crucial for optimizing treatment regimens and potentially delaying or overcoming resistance mechanisms in EGFR-mutated NSCLC.

Platinum-Based Chemotherapy

  • Compound Description: Platinum-based chemotherapy, typically cisplatin or carboplatin, is a standard treatment option in various cancer types, including NSCLC [, , , , ]. These agents induce DNA damage, leading to cell death.
  • Relevance: The relevance of platinum-based chemotherapy to "Mutated EGFR-IN-1" lies in its combined use with EGFR TKIs [, ]. Clinical trials are investigating whether the addition of platinum-based chemotherapy can enhance the efficacy of TKIs like osimertinib, potentially delaying the emergence of resistance and improving patient outcomes [].

Atezolizumab

  • Compound Description: Atezolizumab is a monoclonal antibody that blocks programmed death-ligand 1 (PD-L1), an immune checkpoint protein often exploited by cancer cells to evade immune surveillance []. This blockade enhances the immune system's ability to recognize and destroy cancer cells.
  • Relevance: Atezolizumab's relevance to "Mutated EGFR-IN-1" stems from its use in combination with other agents, like bevacizumab and chemotherapy, in EGFR-mutated NSCLC, especially after progression on targeted therapies []. Exploring immunotherapy options alongside targeted therapies may offer potential benefits for patients who develop resistance to EGFR TKIs.
Overview

Mutated EGFR-IN-1 is a compound that targets the epidermal growth factor receptor (EGFR), which plays a crucial role in the development and progression of various cancers, particularly non-small cell lung cancer. Mutations in the EGFR gene can lead to uncontrolled cell growth, making it a significant target for therapeutic intervention. This compound is part of a broader category of tyrosine kinase inhibitors designed to inhibit the activity of mutated forms of EGFR, thus preventing tumor growth.

Source

The compound is synthesized through various chemical processes that involve specific reactions tailored to modify the EGFR structure to enhance its inhibitory effects against mutated forms. Research has shown that the efficacy of these inhibitors can vary based on the specific mutations present in the EGFR gene .

Classification

Mutated EGFR-IN-1 falls under the classification of small molecule inhibitors specifically targeting tyrosine kinases. It is categorized as an anticancer agent, primarily used in targeted therapy for patients with EGFR mutations associated with lung cancer.

Synthesis Analysis

Methods

The synthesis of Mutated EGFR-IN-1 involves several key steps that utilize advanced organic chemistry techniques. Common methods include:

  • Nucleophilic Substitution Reactions: These reactions are critical for introducing functional groups that enhance the binding affinity of the compound to the target receptor.
  • Hydrogenation: This step often reduces nitro groups to amino functionalities, which are essential for biological activity.
  • Condensation Reactions: These reactions help in forming the final structure by linking different molecular fragments together.

Technical details regarding synthesis typically involve using specific catalysts and conditions, such as palladium for hydrogenation and triethylamine for condensation reactions .

Molecular Structure Analysis

Structure

The molecular structure of Mutated EGFR-IN-1 consists of a core scaffold that interacts with the ATP-binding site of the EGFR. The precise arrangement of functional groups is crucial for its inhibitory action against various mutant forms of EGFR.

Data

The structural data obtained from X-ray crystallography and computational modeling studies indicate that Mutated EGFR-IN-1 binds effectively to both wild-type and mutant forms of EGFR, suggesting its potential utility across different mutation profiles .

Chemical Reactions Analysis

Reactions

Mutated EGFR-IN-1 undergoes several chemical reactions during its synthesis, including:

  • Nucleophilic Substitution: This is employed to modify existing functional groups on precursor compounds.
  • Reduction Reactions: These are utilized to convert nitro groups into amino groups, enhancing solubility and bioactivity.
  • Elimination Reactions: Under certain conditions, these reactions help in refining the molecular structure to achieve optimal binding characteristics.

Technical details about these reactions include specific reaction conditions such as temperature, pressure, and solvent choice, which are critical for achieving high yields and purity of the final product .

Mechanism of Action

Process

Mutated EGFR-IN-1 functions by competitively inhibiting ATP binding to the kinase domain of mutated EGFR. This inhibition prevents downstream signaling pathways that lead to cell proliferation and survival. The mechanism involves:

  1. Binding Affinity: The compound binds tightly to the active site of mutated EGFR.
  2. Conformational Changes: Upon binding, it induces conformational changes in the receptor that inhibit its kinase activity.
  3. Inhibition of Signaling Pathways: This ultimately leads to reduced activation of pathways such as MAPK and PI3K/Akt, which are critical for cancer cell growth .

Data

Studies have demonstrated that Mutated EGFR-IN-1 shows varying efficacy against different mutations (e.g., T790M, L858R), with some mutants exhibiting resistance mechanisms that can be overcome by structural modifications to the inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

Mutated EGFR-IN-1 is typically characterized by:

  • Molecular Weight: Approximately 400-600 g/mol depending on specific modifications.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have variable solubility in aqueous solutions.

Chemical Properties

Chemical properties include:

  • Stability: The compound's stability can be influenced by pH and temperature; it generally remains stable under physiological conditions.
  • Reactivity: Reactivity towards nucleophiles and electrophiles due to functional groups present in its structure.

Relevant data from stability studies indicate that modifications can enhance both solubility and metabolic stability, crucial for therapeutic applications .

Applications

Scientific Uses

Mutated EGFR-IN-1 is primarily utilized in:

  • Targeted Cancer Therapy: It is used clinically for treating patients with non-small cell lung cancer harboring specific EGFR mutations.
  • Research Applications: The compound serves as a tool in research settings to study resistance mechanisms in cancer therapy and evaluate new therapeutic strategies against mutant forms of EGFR.

Furthermore, ongoing research aims to optimize its efficacy and reduce side effects through structural modifications and combination therapies with other agents targeting different pathways involved in tumorigenesis .

Properties

CAS Number

1421372-66-8

Product Name

Mutated EGFR-IN-1

IUPAC Name

1-N-[2-(dimethylamino)ethyl]-5-methoxy-1-N-methyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine

Molecular Formula

C25H31N7O

Molecular Weight

445.56

InChI

InChI=1S/C25H31N7O/c1-30(2)12-13-31(3)23-15-24(33-5)21(14-19(23)26)29-25-27-11-10-20(28-25)18-16-32(4)22-9-7-6-8-17(18)22/h6-11,14-16H,12-13,26H2,1-5H3,(H,27,28,29)

InChI Key

HTNTZPBKKCORTP-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)N)N(C)CCN(C)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

Mutated EGFR-IN-1;HY-78869;AZD9291DA HCl salt;N1-[2-(diMethylaMino)ethyl]-5-Methoxy-N1-Methyl-N4-[4-(1-Methyl-1H-indol-3-yl)-2-pyriMidinyl]benzene-1,2,4-triamine;AZD9291 int-5;N1-[2-(Dimethylamino)ethyl]-5-methoxy-N1-methyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-1,2,4-benzenetriamine;1,2,4-Benzenetriamine, N1-[2-(dimethylamino)ethyl]-5-methoxy-N1-methyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-;AZD9291 3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.